molecular formula C11H15ClN2 B13588680 [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine

[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine

Cat. No.: B13588680
M. Wt: 210.70 g/mol
InChI Key: IDLJFAXPRDKCNI-UHFFFAOYSA-N
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Description

[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C11H14ClN . It is utilized as a building block in the synthesis of various biologically active molecules, including potential drugs. This compound plays a crucial role in the development of new therapies for a range of medical conditions, such as neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopentylmagnesium bromide to form the intermediate [1-(6-chloropyridin-2-yl)cyclopentyl]methanol . This intermediate is then subjected to reductive amination using ammonium formate and palladium on carbon to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine can undergo oxidation reactions to form corresponding .

    Reduction: The compound can be reduced to form .

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products:

    N-oxides: from oxidation.

    Secondary amines: from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a neuroprotective agent .
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications in treating neurological disorders .
  • Evaluated for its efficacy in drug development .

Industry:

Mechanism of Action

The mechanism of action of [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism , thereby exerting neuroprotective effects .

Comparison with Similar Compounds

  • [1-(6-Chloropyridin-2-yl)cyclopropyl]methanamine
  • [1-(6-Chloropyridin-2-yl)cyclohexyl]methanamine

Comparison:

Conclusion

[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

[1-(6-chloropyridin-2-yl)cyclopentyl]methanamine

InChI

InChI=1S/C11H15ClN2/c12-10-5-3-4-9(14-10)11(8-13)6-1-2-7-11/h3-5H,1-2,6-8,13H2

InChI Key

IDLJFAXPRDKCNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=NC(=CC=C2)Cl

Origin of Product

United States

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